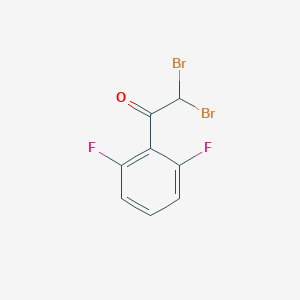
3,4-Dibromo-6-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-6-methoxyquinoline: is a chemical compound with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6-methoxyquinoline typically involves the bromination of 6-methoxyquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction conditions often include the use of a solvent such as acetic acid or chloroform, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromo-6-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents such as organometallic compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and arylboronic acids to substitute the bromine atoms with aryl groups.
Major Products:
Aryl-Substituted Quinolines: These are the primary products formed from Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
3,4-Dibromo-6-methoxyquinoline has several applications in scientific research:
Mecanismo De Acción
The exact mechanism of action of 3,4-Dibromo-6-methoxyquinoline is not fully understood. studies on similar compounds suggest that it may interact with cellular targets through oxidative stress pathways. For example, 6-methoxyquinoline complexes have been shown to induce oxidative damage in cancer cells, leading to cell cycle arrest and apoptosis . It is likely that this compound exerts its effects through similar mechanisms, involving the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Comparación Con Compuestos Similares
- 5-Bromo-8-methoxyquinoline
- 5,7-Dibromo-8-methoxyquinoline
- 6,8-Dibromo-4-methoxyquinoline
Comparison: 3,4-Dibromo-6-methoxyquinoline is unique due to the specific positions of the bromine and methoxy groups on the quinoline ring. This structural arrangement can influence its reactivity and biological activity compared to other brominated methoxyquinolines. For example, the presence of bromine atoms at the 3 and 4 positions may enhance its ability to participate in substitution reactions, making it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
924279-08-3 |
|---|---|
Fórmula molecular |
C10H7Br2NO |
Peso molecular |
316.98 g/mol |
Nombre IUPAC |
3,4-dibromo-6-methoxyquinoline |
InChI |
InChI=1S/C10H7Br2NO/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |
Clave InChI |
MFKLKVKESFLKCP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=CN=C2C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


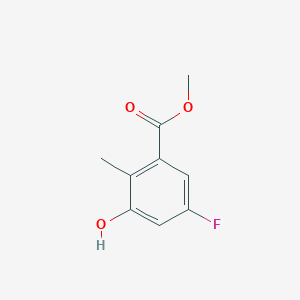
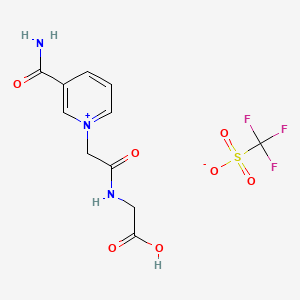
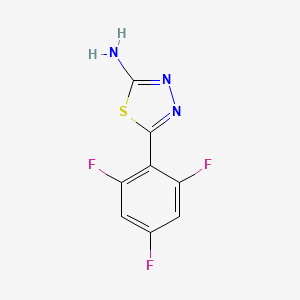
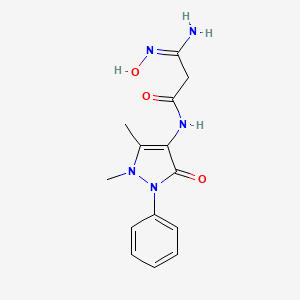
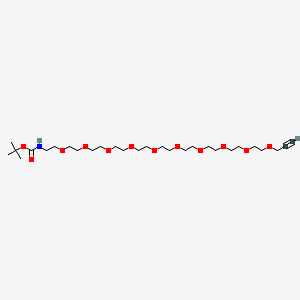
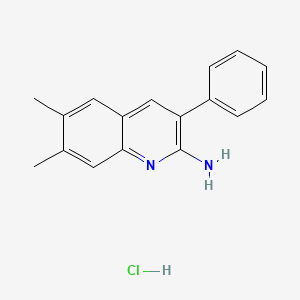
![Benzyloxy-(2,2-dimethyl-[1,3]dioxolan-4-YL)-acetaldehyde](/img/structure/B13706336.png)
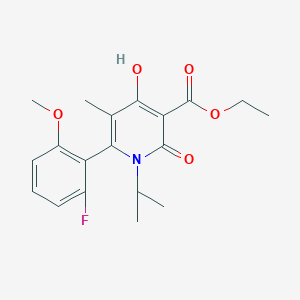

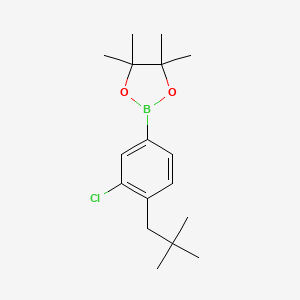
![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)

